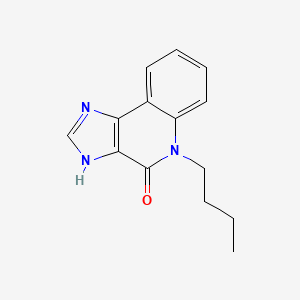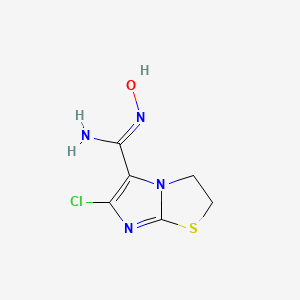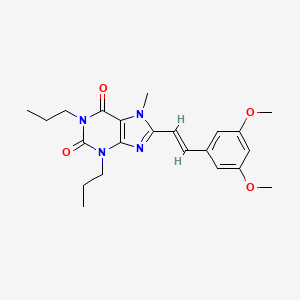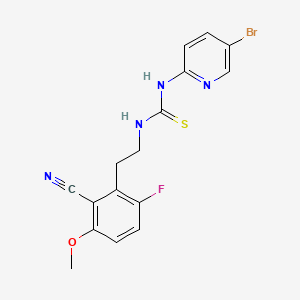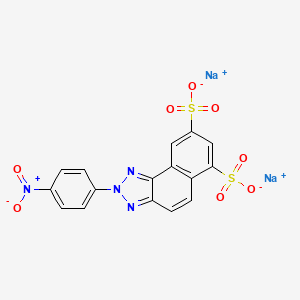
2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-, disodium salt is a complex organic compound with the molecular formula C16H10N4O8S2Na2. This compound is characterized by its unique structure, which includes a naphtho-triazole core with disulfonic acid groups and a nitrophenyl substituent. It is commonly used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-, disodium salt typically involves multiple steps. The process begins with the formation of the naphtho-triazole core, followed by the introduction of disulfonic acid groups and the nitrophenyl substituent. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
化学反应分析
Types of Reactions
2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the nitrophenyl group, leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, amine derivatives, and substituted compounds with different functional groups.
科学研究应用
2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-, disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-, disodium salt involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the disulfonic acid groups enhance the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, making the compound useful in different research applications.
相似化合物的比较
Similar Compounds
- 2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2-(4-aminophenyl)-, disodium salt
- 2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2-(4-methylphenyl)-, disodium salt
Uniqueness
Compared to similar compounds, 2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-, disodium salt is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electron transfer capabilities and solubility characteristics.
属性
CAS 编号 |
77847-17-7 |
|---|---|
分子式 |
C16H8N4Na2O8S2 |
分子量 |
494.4 g/mol |
IUPAC 名称 |
disodium;2-(4-nitrophenyl)benzo[e]benzotriazole-6,8-disulfonate |
InChI |
InChI=1S/C16H10N4O8S2.2Na/c21-20(22)10-3-1-9(2-4-10)19-17-14-6-5-12-13(16(14)18-19)7-11(29(23,24)25)8-15(12)30(26,27)28;;/h1-8H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI 键 |
GPNSEIJUEBGDSU-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1N2N=C3C=CC4=C(C3=N2)C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



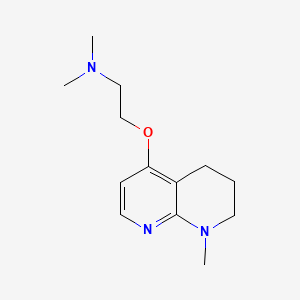


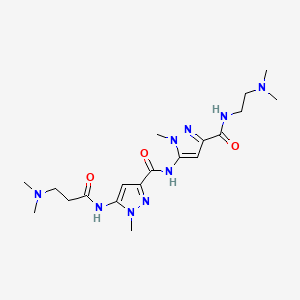
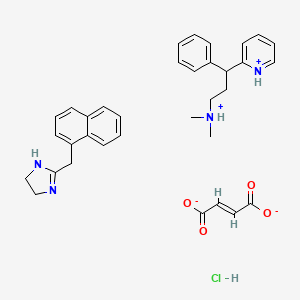

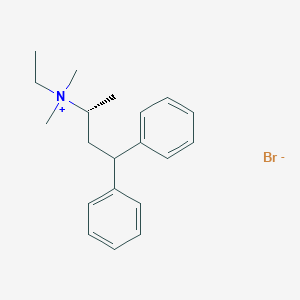
![2-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(2-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12726562.png)
